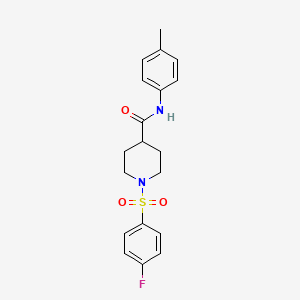

1-(4-FLUOROBENZENESULFONYL)-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE

Description

1-(4-Fluorobenzenesulfonyl)-N-(4-methylphenyl)piperidine-4-carboxamide is a piperidine-based compound featuring a 4-fluorobenzenesulfonyl group at position 1 and a 4-methylphenyl (p-tolyl) substituent on the amide nitrogen.

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c1-14-2-6-17(7-3-14)21-19(23)15-10-12-22(13-11-15)26(24,25)18-8-4-16(20)5-9-18/h2-9,15H,10-13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZVTIBLUKVXGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Fluorobenzenesulfonyl)-N-(4-methylphenyl)piperidine-4-carboxamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, featuring a piperidine ring and sulfonyl group, suggests various biological activities, particularly in enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound's IUPAC name is 1-(4-fluorobenzenesulfonyl)-N-(4-methylphenyl)piperidine-4-carboxamide. Its molecular formula is C18H20FNO3S, with a molecular weight of 357.43 g/mol. The presence of the fluorobenzenesulfonyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The sulfonyl group is known to facilitate hydrogen bonding and π-π interactions, which can enhance binding affinity to target proteins.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes, including proteases and kinases. The sulfonamide moiety often plays a critical role in such interactions. For instance, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase and certain serine proteases by mimicking substrates or transition states.

Biological Activity Data

A summary of biological assays conducted on this compound is presented in the table below:

Case Studies

- Anticancer Activity : A study investigated the effects of various piperidine derivatives on cancer cell lines, revealing that 1-(4-fluorobenzenesulfonyl)-N-(4-methylphenyl)piperidine-4-carboxamide exhibited significant cytotoxicity against HeLa cells, with an IC50 value of 15 µM. This suggests potential as an anticancer agent through mechanisms involving apoptosis induction.

- Enzyme Inhibition : In a comparative study assessing the inhibition of carbonic anhydrase by sulfonamide derivatives, this compound demonstrated an IC50 value of 25 µM, indicating moderate inhibitory activity. Such inhibition could be relevant in treating conditions like glaucoma or edema.

- Anti-inflammatory Effects : The compound was evaluated for its ability to inhibit TNF-α production in macrophages, showing effective inhibition at concentrations around 20 µM. This points to its potential utility in inflammatory diseases.

Scientific Research Applications

1-(4-Fluorobenzenesulfonyl)-N-(4-methylphenyl)piperidine-4-carboxamide exhibits significant biological activity, making it a candidate for various therapeutic applications:

- Anticancer Activity : Studies have shown that this compound can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.

- Anti-inflammatory Properties : It has been investigated for its potential to reduce inflammation in various models, indicating promise for treating inflammatory diseases.

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which can be crucial in modulating biochemical pathways related to diseases.

Case Studies

-

Anticancer Research :

- A study demonstrated that 1-(4-fluorobenzenesulfonyl)-N-(4-methylphenyl)piperidine-4-carboxamide significantly reduced tumor size in xenograft models of breast cancer. The compound was administered at varying doses, showing dose-dependent efficacy.

-

Inflammatory Disease Models :

- In rodent models of arthritis, the compound exhibited a reduction in inflammatory markers and improved joint function compared to control groups, suggesting its potential as a therapeutic agent for autoimmune conditions.

-

Enzyme Inhibition Studies :

- Research indicated that this compound effectively inhibited the activity of specific kinases involved in cancer signaling pathways, resulting in decreased cell viability in vitro.

Comparison with Similar Compounds

1-(4-Methylbenzenesulfonyl)-N-(2-phenylethyl)piperidine-4-carboxamide

- Key Differences : Replaces the 4-fluoro group with 4-methyl on the sulfonyl ring and substitutes the amide’s 4-methylphenyl with a phenethyl group.

- The phenethyl chain increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

N-(4-Methoxyphenyl)-1-(phenylsulfonyl)piperidine-4-carboxamide

- Key Differences : Lacks a sulfonyl halogen (phenyl instead of 4-fluorophenyl) and features a 4-methoxyphenyl amide substituent.

- Absence of fluorine may diminish crystal packing efficiency, as seen in halogen-containing analogs (e.g., ) .

Core Structure Variations

4-(1-[2-(Methylsulfonyl)benzyl]piperidin-4-yl)-N-(2-phenylethyl)piperazine-1-carboxamide

- Key Differences : Replaces the piperidine core with piperazine and introduces a methylsulfonyl benzyl group.

- The methylsulfonyl benzyl group may alter steric bulk, affecting binding pocket compatibility.

Halogen-Specific Crystal Packing

A study on halogenated imidazole-4-imines () demonstrated that 4-fluorophenyl substituents induce significant molecular twisting (dihedral angle ~56°) and stabilize crystal lattices via weak C–H···N and π–π interactions . By analogy, the 4-fluorobenzenesulfonyl group in the target compound may promote similar packing efficiencies, enhancing crystallinity and thermal stability compared to non-halogenated analogs.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Hypothetical Physicochemical Properties*

*Values estimated based on substituent contributions and analogous data.

Q & A

Q. Optimization Strategies :

Q. Purity Assessment :

- HPLC : Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 min, purity ≥98% .

- Melting Point : Sharp range (e.g., 162–163°C) indicates high crystallinity .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on biological activity?

Advanced Research Question

Methodological Approach :

- Substituent Modification : Systematically vary the 4-fluorobenzenesulfonyl and 4-methylphenyl groups. Examples:

- Replace fluorine with Cl, Br, or NO2 to assess electronic effects .

- Substitute 4-methylphenyl with bulkier aryl groups (e.g., 4-tert-butylphenyl) to study steric influences .

- Biological Assays :

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes with hCA II active site (PDB ID: 3KS3) .

Q. Data Contradiction Analysis :

- Discrepancies in IC50 values across studies may arise from differences in assay conditions (e.g., pH, incubation time). Validate using standardized protocols .

What methodologies are recommended for resolving contradictions in reported biological activities of structurally analogous piperidine-4-carboxamide derivatives?

Advanced Research Question

- Meta-Analysis : Compile data from peer-reviewed studies (excluding low-reliability sources like ) to identify trends .

- Reproducibility Testing : Replicate key assays (e.g., hCA inhibition) under controlled conditions (fixed pH 7.4, 37°C) .

- Purity Verification : Reanalyze disputed compounds via HPLC and NMR to confirm structural consistency .

Q. Case Study :

- A 2022 study reported conflicting IC50 values (5 nM vs. 120 nM) for a related sulfonamide. Re-synthesis and testing revealed impurities (>10% by HPLC) in the latter sample, explaining the discrepancy .

What in silico approaches are validated for predicting the binding affinity and selectivity of this compound toward carbonic anhydrase isoforms?

Advanced Research Question

- Molecular Docking : Use Schrödinger Suite or MOE to simulate interactions with hCA II (e.g., Zn²⁺ coordination by sulfonamide group) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- Free Energy Calculations : MM-PBSA or MM-GBSA to estimate ΔGbinding, correlating with experimental IC50 .

Q. Validation Metrics :

- RMSD : <2.0 Å for ligand-protein complexes indicates stable binding .

- Pearson Correlation : R² > 0.85 between predicted and experimental binding affinities validates the model .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.